

Technical Guide: 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B1299636

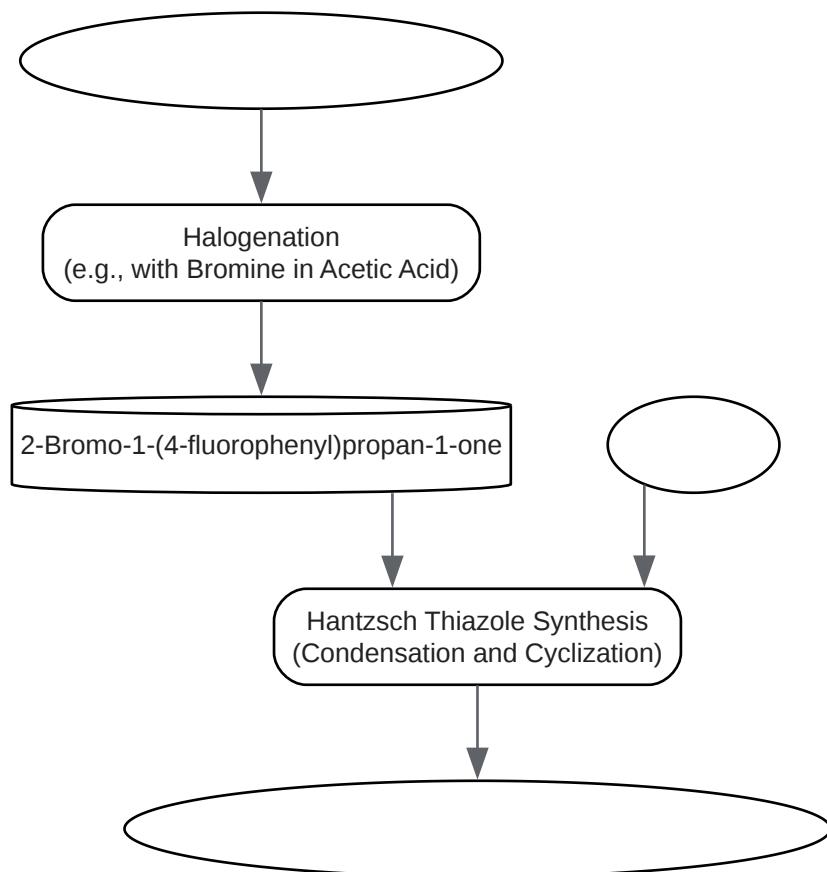
[Get Quote](#)

CAS Number: 2928-00-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine**, a heterocyclic building block with significant potential in pharmaceutical and agrochemical research. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document outlines its physicochemical properties, a probable synthetic route, and potential biological activities based on extensive research on structurally analogous compounds.

Physicochemical Properties


The fundamental physicochemical properties of **4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine** are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Source
CAS Number	2928-00-9	[1]
Molecular Formula	C ₁₀ H ₉ FN ₂ S	[1]
Molecular Weight	208.26 g/mol	[1]
Appearance	Solid (predicted)	N/A
Purity	Typically ≥97% (as commercially available)	[1]

Synthesis

A plausible and widely used method for the synthesis of 2-amino-4-aryl-5-methylthiazoles is the Hantzsch thiazole synthesis. This method involves the condensation of an α -haloketone with a thiourea. For the synthesis of **4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine**, the likely precursors would be 1-(4-fluorophenyl)propan-1-one, which would be halogenated to form 2-halo-1-(4-fluorophenyl)propan-1-one, followed by cyclization with thiourea.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed Hantzsch synthesis workflow for the target compound.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

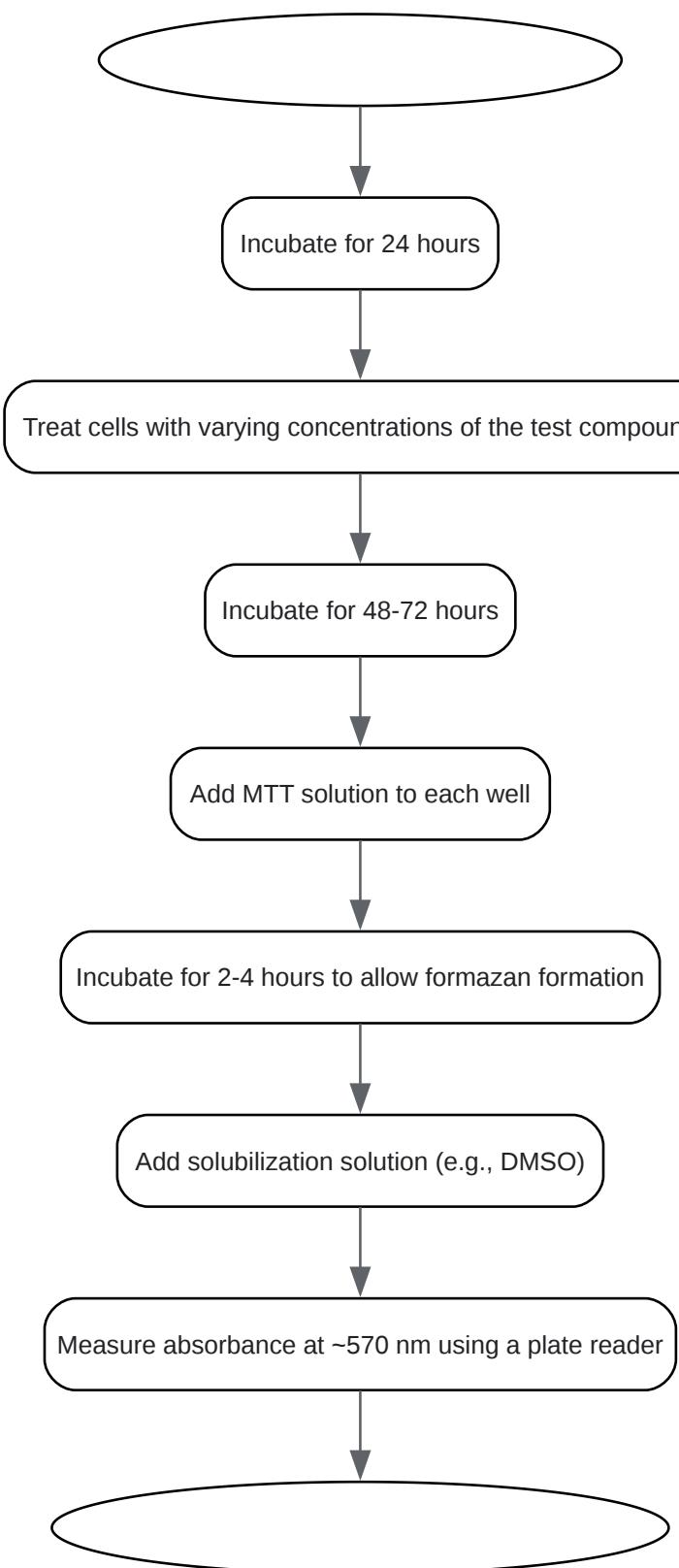
This protocol is a generalized procedure based on the synthesis of similar 2-aminothiazole derivatives.

- Halogenation of the Ketone:
 - Dissolve 1-(4-fluorophenyl)propan-1-one in a suitable solvent such as glacial acetic acid or chloroform.
 - Slowly add an equimolar amount of a halogenating agent (e.g., bromine or N-bromosuccinimide) to the solution at room temperature while stirring.

- Continue stirring until the reaction is complete (monitored by TLC).
- Remove the solvent under reduced pressure to obtain the crude α -haloketone, 2-halo-1-(4-fluorophenyl)propan-1-one. This intermediate may be used directly in the next step or purified by crystallization or chromatography.
- Cyclization with Thiourea:
 - Dissolve the crude or purified α -haloketone in a polar solvent like ethanol.
 - Add an equimolar amount of thiourea to the solution.
 - Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture to room temperature.
 - Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.
 - Filter the precipitate, wash with water, and dry.
 - The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine**.

Potential Biological Activities and Applications

While specific biological data for **4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine** is not readily available, the 2-aminothiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives with a 4-fluorophenyl moiety have shown a range of activities, suggesting potential applications in drug discovery. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of targeted therapies for cancer and other diseases.^[2] It is also used in studies investigating the mechanisms of action of specific enzymes and receptors, aiding researchers in understanding cellular processes and disease pathways.^[2]


Summary of Activities of Structurally Related Compounds

Compound	Biological Activity	Reported Potency (e.g., IC ₅₀)	Reference
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione	Anticancer (antimitotic)	Mean GI ₅₀ = 15.72 μM	[3]
Various 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles	α-Amylase Inhibition	IC ₅₀ values ranging from 5.14 μM to >20 μM	[4][5]
Substituted phenylthiazol-2-amine derivatives	Antibacterial	Comparable to norfloxacin	[6]
4-(4-Bromophenyl)-thiazol-2-amine derivatives	Anticancer (MCF7 cell line)	Activity observed	[7]

Illustrative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Given the potential anticancer activity of this class of compounds, a standard MTT assay would be a primary screening method to evaluate the cytotoxicity of **4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine** against various cancer cell lines.

MTT Assay Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Detailed Protocol

- Cell Seeding:
 - Culture a relevant cancer cell line (e.g., MCF-7, A549) to ~80% confluence.
 - Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
 - Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine** in DMSO.
 - Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 μ M).
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
 - Incubate the plate for another 48 to 72 hours.
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
 - Add 10 μ L of the MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization and Measurement:
 - Carefully remove the medium from each well.

- Add 100 μ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

- Data Analysis:
 - Calculate the percentage of cell viability for each concentration compared to the untreated control.
 - Plot a dose-response curve (percentage of viability vs. compound concentration) and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

There is no specific information in the scientific literature detailing the signaling pathways modulated by **4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine**. Research on closely related anticancer thiazole derivatives often points towards mechanisms involving the inhibition of specific kinases, disruption of microtubule polymerization, or induction of apoptosis through various cellular signaling cascades. Further investigation is required to elucidate the precise mechanism of action for this compound.

Conclusion

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine is a valuable chemical scaffold with significant potential for the development of new therapeutic agents and other bioactive molecules. While direct experimental data is sparse, the established chemistry and pharmacology of the 2-aminothiazole class of compounds provide a strong foundation for future research. The synthetic and analytical protocols outlined in this guide offer a starting point for researchers to explore the properties and applications of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine | C15H11FN2S | CID 623055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1299636#4-4-fluorophenyl-5-methyl-1-3-thiazol-2-amine-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com